molecular formula C14H12N4 B13846348 4-N-quinolin-6-ylpyridine-3,4-diamine

4-N-quinolin-6-ylpyridine-3,4-diamine

Cat. No.: B13846348
M. Wt: 236.27 g/mol
InChI Key: MVTNUVJBNNRODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-quinolin-6-ylpyridine-3,4-diamine is a bicyclic aromatic compound featuring a quinoline moiety fused to a pyridine core with diamine substituents.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-N-quinolin-6-ylpyridine-3,4-diamine

InChI

InChI=1S/C14H12N4/c15-12-9-16-7-5-14(12)18-11-3-4-13-10(8-11)2-1-6-17-13/h1-9H,15H2,(H,16,18)

InChI Key

MVTNUVJBNNRODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC3=C(C=NC=C3)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-quinolin-6-ylpyridine-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloroquinoline with 3,4-diaminopyridine in the presence of a base can yield the desired compound. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-N-quinolin-6-ylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-N-quinolin-6-ylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-N-quinolin-6-ylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional parallels to other bicyclic aromatic diamines are summarized below. Key differences lie in aromatic system size, substituent groups, and DNA-binding efficiency.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents DNA Intercalation (GMSA)* Antitumor Potential
4-N-quinolin-6-ylpyridine-3,4-diamine Quinoline + pyridine 3,4-diamine Not reported Hypothesized (structural analogy)
ICI (8-(chloromethyl)-9'-purine-2,6-diamine) Purine Chloromethyl, 2,6-diamine Higher than Doxorubicin High (optimization ongoing)
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline Methyl, 2,4-diamine Comparable to Doxorubicin Moderate to high
IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine Methyl, 2,4-diamine Comparable to Doxorubicin Moderate to high
Doxorubicin (Reference) Anthracycline Hydroxyl, sugar moiety Baseline Clinically validated

*Gel Mobility Shift Assay (GMSA) measures DNA intercalation by retardation of DNA migration.

Key Findings from Comparative Analysis

Structural Impact on DNA Binding: Aromatic Planarity: ICI, IC2, and IC5 exhibit strong intercalation due to their rigid, planar bicyclic cores. Substituent Effects: Methyl groups in IC2 and IC5 improve solubility without compromising intercalation. The absence of such groups in this compound may reduce bioavailability, though its diamine groups could facilitate hydrogen bonding with DNA phosphate backbones .

Activity Relative to Doxorubicin: ICI outperformed Doxorubicin in GMSA, suggesting that chloromethyl substituents enhance DNA distortion. IC2 and IC5 matched Doxorubicin’s efficacy, highlighting the sufficiency of methyl groups for moderate intercalation.

IC2/IC5: Methyl groups balance hydrophobicity and intercalation. Introducing similar substituents to this compound (e.g., at the pyridine 6-position) may optimize its pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.